
Cobalt--gadolinium (7/9)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt–gadolinium (7/9) is a compound that combines cobalt and gadolinium in a specific stoichiometric ratio. This compound is of significant interest due to its unique magnetic, structural, and optical properties. Cobalt and gadolinium are both transition metals, with cobalt known for its ferromagnetic properties and gadolinium for its paramagnetic properties. When combined, these elements create a compound with enhanced magnetic characteristics, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cobalt–gadolinium (7/9) can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves mixing cobalt and gadolinium oxides in the desired stoichiometric ratio, followed by calcination at high temperatures to form the compound. The reaction conditions typically include temperatures ranging from 800°C to 1200°C, depending on the desired phase and purity of the product.
Industrial Production Methods: In industrial settings, cobalt–gadolinium (7/9) is often produced using high-temperature solid-state reactions. The raw materials, cobalt oxide and gadolinium oxide, are thoroughly mixed and subjected to high temperatures in a controlled atmosphere to ensure complete reaction and formation of the desired compound. The resulting product is then cooled, ground, and characterized to confirm its composition and properties.
Analyse Des Réactions Chimiques
Types of Reactions: Cobalt–gadolinium (7/9) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of both cobalt and gadolinium, which can participate in different redox processes.
Common Reagents and Conditions: Common reagents used in reactions involving cobalt–gadolinium (7/9) include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and atmospheres to ensure the stability of the compound.
Major Products Formed: The major products formed from reactions involving cobalt–gadolinium (7/9) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may result in the formation of cobalt and gadolinium oxides, while reduction reactions could yield metallic cobalt and gadolinium.
Applications De Recherche Scientifique
Cobalt–gadolinium (7/9) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation processes. In biology and medicine, cobalt–gadolinium (7/9) is explored for its potential use in magnetic resonance imaging (MRI) contrast agents and targeted drug delivery systems. The compound’s magnetic properties make it suitable for use in data storage devices and other electronic applications in the industry.
Mécanisme D'action
The mechanism by which cobalt–gadolinium (7/9) exerts its effects is primarily related to its magnetic properties. The compound’s magnetic behavior is influenced by the interaction between cobalt and gadolinium ions, which can align their magnetic moments to create a strong magnetic field. This property is exploited in various applications, such as MRI contrast agents, where the compound enhances the contrast of images by affecting the relaxation times of hydrogen nuclei in the body.
Comparaison Avec Des Composés Similaires
Cobalt–gadolinium (7/9) can be compared to other similar compounds, such as cobalt–nickel and gadolinium–iron compounds. While cobalt–nickel compounds also exhibit strong magnetic properties, cobalt–gadolinium (7/9) is unique due to the combination of ferromagnetic and paramagnetic characteristics. Gadolinium–iron compounds, on the other hand, may have different magnetic behaviors and applications. The uniqueness of cobalt–gadolinium (7/9) lies in its ability to combine the properties of both cobalt and gadolinium, resulting in a compound with enhanced magnetic and structural properties.
Similar Compounds
- Cobalt–nickel compounds
- Gadolinium–iron compounds
- Cobalt–manganese compounds
- Gadolinium–aluminum compounds
Propriétés
Numéro CAS |
85570-45-2 |
|---|---|
Formule moléculaire |
Co7Gd9 |
Poids moléculaire |
1828 g/mol |
Nom IUPAC |
cobalt;gadolinium |
InChI |
InChI=1S/7Co.9Gd |
Clé InChI |
WPKKMXLUSKCXKR-UHFFFAOYSA-N |
SMILES canonique |
[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Gd].[Gd].[Gd].[Gd].[Gd].[Gd].[Gd].[Gd].[Gd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



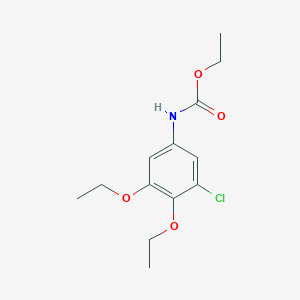
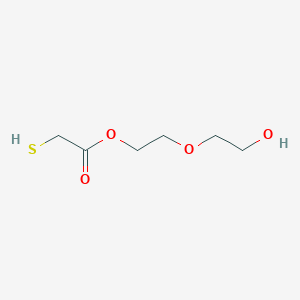

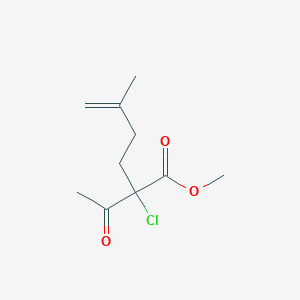

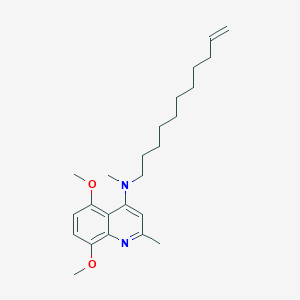
![1,6,7,8-Tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14402986.png)
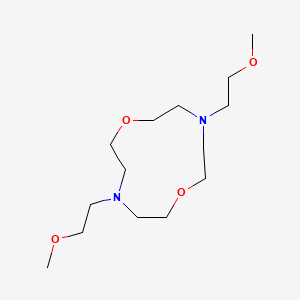
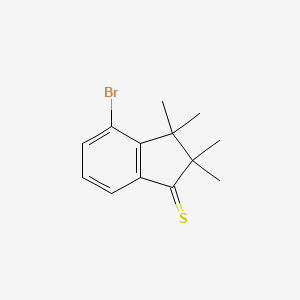
![[(1R,3S)-2,2-Dimethyl-3-(prop-1-en-2-yl)cyclobutyl]acetaldehyde](/img/structure/B14403008.png)
![1,1',1''-[(4-Methoxybenzene-1,2,3-triyl)tris(oxymethylene)]tribenzene](/img/structure/B14403012.png)
![(5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone](/img/structure/B14403030.png)
![1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14403040.png)
